molecular formula C27H28N4O4S B2774181 N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide CAS No. 690249-92-4

N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B2774181
CAS No.: 690249-92-4
M. Wt: 504.61
InChI Key: FKDORTKGYLMYKX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a compound that has garnered attention due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Amide Group : The presence of the amide functionality contributes to its biological activity.
  • Triazole Ring : This moiety is known for its diverse pharmacological effects.
  • Methoxy and Hydroxy Substituents : These groups can enhance the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures have shown high inhibition rates in various assays:

CompoundDPPH Scavenging Activity (%)IC50 (µM)
3a10010
3b9415
3c67.720

These results suggest that the presence of methoxy and hydroxy groups may play a crucial role in enhancing antioxidant activity .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been investigated through lipoxygenase (LOX) inhibition assays. The following table summarizes the findings:

CompoundLOX Inhibition (%)IC50 (µM)
3h9010
3s8512
3i30>100

The data indicates that specific substitutions on the triazole ring can significantly influence anti-inflammatory activity .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this compound. A notable study screened a library of compounds against various cancer cell lines and identified promising candidates with IC50 values in the micromolar range:

Cell LineCompoundIC50 (µM)
K562113.9
SGC-7901117.8
BEL-7402131.9

These findings suggest that structural modifications can lead to enhanced cytotoxicity against specific cancer types .

The biological activity of this compound is attributed to several mechanisms:

  • Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
  • Enzyme Inhibition : By inhibiting enzymes like LOX, it can reduce inflammatory responses.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Recent studies have explored the therapeutic applications of this compound in various disease models:

  • Diabetes Model : A study indicated that similar compounds could regulate glucose levels and improve insulin sensitivity.
  • Cancer Therapy : Research demonstrated that triazole derivatives could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-34-21-12-8-19(9-13-21)24(16-25(33)28-17-23(32)18-6-4-3-5-7-18)36-27-29-26(30-31-27)20-10-14-22(35-2)15-11-20/h3-15,23-24,32H,16-17H2,1-2H3,(H,28,33)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDORTKGYLMYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC(C3=CC=CC=C3)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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